1-(2-FLUORO-5-METHYL-4-NITROPHENYL)-4-(4-FLUOROBENZOYL)PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazinomethanone is a synthetic organic compound with the molecular formula C18H17F2N3O3. This compound is characterized by the presence of fluorine atoms, a nitro group, and a piperazine ring, making it a molecule of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazinomethanone typically involves multiple steps:
Fluorination: The fluorine atoms are introduced via electrophilic fluorination reactions, often using reagents like Selectfluor.
Piperazine Introduction: The piperazine ring is incorporated through nucleophilic substitution reactions, where a piperazine derivative reacts with the nitro-fluoro aromatic compound.
Ketone Formation: The final step involves the formation of the methanone group, typically through Friedel-Crafts acylation using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it could be a useful probe in studying enzyme mechanisms or receptor-ligand interactions.
Medicine
The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers investigate its activity against various biological targets, aiming to develop new therapeutic agents for diseases such as cancer or neurological disorders.
Industry
In the industrial sector, 4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazinomethanone is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism by which 4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazinomethanone exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Fluoro-5-methylphenyl)piperazinomethanone: Lacks the nitro group, which may alter its reactivity and biological activity.
4-(2-Fluoro-4-nitrophenyl)piperazinomethanone: Similar structure but without the methyl group, potentially affecting its chemical properties and applications.
4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazinomethanone: Substitution of fluorine with chlorine, which can influence its reactivity and interactions.
Uniqueness
The unique combination of functional groups in 4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazinomethanone, including the nitro, fluoro, and piperazine moieties, provides distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from similar molecules.
Eigenschaften
Molekularformel |
C18H17F2N3O3 |
---|---|
Molekulargewicht |
361.3g/mol |
IUPAC-Name |
[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H17F2N3O3/c1-12-10-17(15(20)11-16(12)23(25)26)21-6-8-22(9-7-21)18(24)13-2-4-14(19)5-3-13/h2-5,10-11H,6-9H2,1H3 |
InChI-Schlüssel |
FQOZLMKURXAASM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.